molecular formula C10H8BrNO2 B2374427 5-(2-Bromophenyl)pyrrolidine-2,4-dione CAS No. 1889412-61-6

5-(2-Bromophenyl)pyrrolidine-2,4-dione

Cat. No. B2374427
CAS RN: 1889412-61-6
M. Wt: 254.083
InChI Key: BYPCMCNSCWSYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Bromophenyl)pyrrolidine-2,4-dione is a chemical compound that belongs to the family of pyrrolidines. This compound has gained significant attention in the scientific community due to its potential use in various fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Antimicrobial Activity

Pyrrolidine derivatives, including 5-(2-Bromophenyl)pyrrolidine-2,4-dione, exhibit promising antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other microorganisms. These compounds could potentially serve as novel antibacterial or antifungal agents .

Antiviral Potential

The pyrrolidine scaffold has been investigated for its antiviral activity. Compounds like 5-(2-Bromophenyl)pyrrolidine-2,4-dione may inhibit viral replication or entry, making them valuable candidates for antiviral drug development .

Anticancer Properties

Studies suggest that certain pyrrolidine derivatives possess antitumoral effects. These compounds may interfere with cancer cell growth, proliferation, or metastasis. Researchers continue to explore their potential as adjuncts in cancer therapy .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Pyrrolidine-based molecules, including 5-(2-Bromophenyl)pyrrolidine-2,4-dione, have demonstrated anti-inflammatory properties. These compounds could contribute to managing inflammatory conditions .

Anticonvulsant Activity

Pyrrolidine derivatives have been investigated for their ability to modulate neuronal excitability. Some compounds exhibit anticonvulsant effects, making them relevant in epilepsy research and treatment .

Enzyme Inhibition

Certain pyrrolidine scaffolds act as enzyme inhibitors. For instance, 5-(2-Bromophenyl)pyrrolidine-2,4-dione may inhibit enzymes such as carbonic anhydrase or cholinesterase. These inhibitory effects have implications in drug design and therapeutic interventions .

properties

IUPAC Name

5-(2-bromophenyl)pyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-7-4-2-1-3-6(7)10-8(13)5-9(14)12-10/h1-4,10H,5H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPCMCNSCWSYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(NC1=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromophenyl)pyrrolidine-2,4-dione

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